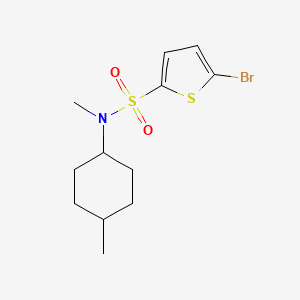
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide, also known as BMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMTS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific enzymes and proteins in the body. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide binds to the active site of carbonic anhydrase and metalloproteinases, inhibiting their activity. This inhibition can lead to changes in various physiological processes such as acid-base balance and tissue remodeling.
Biochemical and Physiological Effects
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in acid-base balance in the body. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has also been shown to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. Additionally, 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been shown to have potential applications in fluorescence imaging due to its fluorescent properties.
実験室実験の利点と制限
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have potent inhibitory activity against certain enzymes, making it a useful tool for studying their function. However, 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide also has some limitations. Its inhibitory activity is specific to certain enzymes, limiting its use in broader studies. Additionally, its fluorescent properties may interfere with certain imaging techniques.
将来の方向性
There are several future directions for the study of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide. Further research is needed to determine its potential applications in various fields such as pharmacology and neuroscience. Additionally, the development of new synthesis methods and modifications to the compound may lead to improved activity and specificity. The use of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide as a fluorescent probe for imaging biological systems also warrants further investigation. Overall, the study of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has the potential to contribute to our understanding of various physiological processes and may lead to the development of new therapeutic agents.
合成法
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with 2-bromo-5-chlorothiophene in the presence of a base, followed by N-methylation and sulfonamide formation. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been studied for its potential applications in various fields such as biochemistry, pharmacology, and neuroscience. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S2/c1-9-3-5-10(6-4-9)14(2)18(15,16)12-8-7-11(13)17-12/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNRRQVACHINQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)


![4-O-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 1-O-methyl benzene-1,4-dicarboxylate](/img/structure/B7495523.png)

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-chloro-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7495538.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)
![1-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495552.png)
![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)